N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Catalog No.
S11578205
CAS No.
M.F
C25H30N4O4
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dime...

Product Name

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C25H30N4O4/c1-32-22-9-8-20-19(24(22)33-2)16-21(27-20)25(31)26-11-10-23(30)29-14-12-28(13-15-29)17-18-6-4-3-5-7-18/h3-9,16,27H,10-15,17H2,1-2H3,(H,26,31)

InChI Key

KMHFUNZQTVNCRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound characterized by its indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. This compound features several functional groups, including a carboxamide and methoxy groups, which contribute to its chemical reactivity and biological activity. The presence of the benzylpiperazine moiety suggests potential interactions with biological systems, particularly in pharmacology.

Typical of indole derivatives and amides. Key reactions may include:

  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The methoxy groups may participate in nucleophilic substitution reactions, especially under strong nucleophilic conditions.
  • Reduction: The carbonyl group in the oxopropyl side chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide exhibits significant biological activities. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions could imply potential applications in treating psychiatric disorders or neurodegenerative diseases. Additionally, compounds with similar structures have been noted for their anti-inflammatory and analgesic properties.

The synthesis of N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple synthetic steps:

  • Formation of the Indole Core: Starting from appropriate precursors, the indole structure can be synthesized through cyclization reactions.
  • Introduction of Functional Groups: The methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Attachment of the Benzylpiperazine Moiety: This step may involve coupling reactions such as amide bond formation between the indole derivative and benzylpiperazine.
  • Final Modifications: Further functionalization may be performed to achieve the desired oxopropyl group.

The unique structure of N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide suggests several potential applications:

  • Pharmaceutical Development: Given its biological activity, it could serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Probes: The compound may function as a tool for studying receptor interactions in biochemical research.
  • Agricultural Use: If found to exhibit antifungal or antibacterial properties, it could be explored for agricultural applications.

Interaction studies are crucial for understanding how N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: These can predict how the compound binds to various receptors or enzymes.
  • In Vitro Assays: Testing the compound's effects on cell lines can provide insights into its pharmacodynamics and toxicity profiles.
  • In Vivo Studies: Animal models may be used to evaluate therapeutic efficacy and safety.

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(4-benzylpiperazin-1-yl)-1H-indoleIndole core with piperazineLacks carboxamide functionality
N-(4-benzylpiperazin-1-yl)indole-2-carboxamideIndole core with carboxamideDifferent substitution pattern on indole
4,5-Dimethoxyindole derivativesIndole core with methoxy groupsVariation in side chains affects biological activity
3-(4-benzylpiperazino)indolin-2-oneIndolinone structure with piperazineDifferent ring system alters interaction profiles

The uniqueness of N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide lies in its specific combination of functional groups and structural framework, which may enhance its selectivity and potency in biological systems compared to similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

450.22670545 g/mol

Monoisotopic Mass

450.22670545 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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